molecular formula C4H6O3 B3056828 2,2'-Oxybisacetaldehyde CAS No. 7456-83-9

2,2'-Oxybisacetaldehyde

Cat. No.: B3056828
CAS No.: 7456-83-9
M. Wt: 102.09 g/mol
InChI Key: RWGPAMBILZOZBK-UHFFFAOYSA-N
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Description

2,2'-Oxybisacetaldehyde (CAS: Not explicitly provided; molecular formula: C₄H₆O₃) is a bifunctional aldehyde characterized by two acetaldehyde moieties linked via an oxygen bridge. It is primarily utilized in synthetic organic chemistry, particularly in reductive alkylation reactions. For instance, it serves as a critical intermediate in the synthesis of 3'-deamino-3'-(4-morpholinyl)doxorubicin, where it reacts with doxorubicin (I) and NaBH₃CN to form an iminium intermediate . This intermediate undergoes competitive nucleophilic attack by cyanide or hydride ions, influencing the reaction pathway and byproduct formation. The compound’s reactivity is attributed to its dual aldehyde groups, which enable cross-linking or sequential reactions in complex syntheses. Limited solubility and stability data are inferred from related studies, suggesting moderate polarity and sensitivity to aqueous or oxidative conditions .

Properties

IUPAC Name

2-(2-oxoethoxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-1-3-7-4-2-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGPAMBILZOZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225552
Record name 2,2'-Oxybisacetaldehyde
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Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7456-83-9
Record name 2,2′-Oxybis[acetaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7456-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-Oxybisacetaldehyde
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Record name 2,2'-Oxybisacetaldehyde
Source EPA DSSTox
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Record name 2,2'-oxybisacetaldehyde
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybisacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products:

Mechanism of Action

The mechanism of action of 2,2’-Oxybisacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo nucleophilic addition reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the aldehyde groups .

Molecular Targets and Pathways: In biological systems, 2,2’-Oxybisacetaldehyde can interact with proteins and nucleic acids, forming covalent bonds that can alter their structure and function. This reactivity makes it useful in studying protein-DNA interactions and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group Reactivity

  • Glyoxal (C₂H₂O₂): A simpler dialdehyde lacking the oxygen bridge. Glyoxal is more reactive in condensation reactions (e.g., forming resins) but less stable in aqueous media.
  • Succinaldehyde (C₄H₆O₂) : A linear dialdehyde with a four-carbon chain. Its extended structure enhances flexibility in cyclization reactions but reduces electrophilicity compared to 2,2'-Oxybisacetaldehyde’s rigid oxygen-bridged system.

Ether-Linked Compounds

  • Diethyl Ether (C₄H₁₀O) : A simple ether without aldehyde groups. It is inert in most reactions involving this compound, highlighting the latter’s dual functionality as both an ether and aldehyde source.
  • Bithiophene Derivatives (e.g., Compound 1 in ) : While structurally distinct (thiophene-based), these compounds share a focus on bifunctionality. For example, 5′-methyl-[5-(4-hydroxy-1-butynyl)]-2,2′-bithiophene (1) exhibits antiplasmodial activity (IC₅₀: 0.8 µM in Table 1 of ), but its mechanism differs entirely from this compound’s role in alkylation .

Environmental and Industrial Relevance

  • Polychlorinated Biphenyls (PCBs): Though unrelated structurally, PCBs (e.g., No52: 2,2',5,5'-tetrachlorobiphenyl in Table 3 of ) highlight the importance of substituent positioning on stability and toxicity. This compound’s oxygen bridge may confer lower environmental persistence compared to chlorinated analogs .

Data Tables

Table 1: Key Properties of this compound and Selected Compounds

Compound Molecular Formula Functional Groups Key Reactivity/Application Reference
This compound C₄H₆O₃ Aldehyde, Ether Reductive alkylation; drug synthesis
Glyoxal C₂H₂O₂ Aldehyde Resin formation; cross-linking N/A (Inferred)
Succinaldehyde C₄H₆O₂ Aldehyde Cyclization; polymer chemistry N/A (Inferred)
Compound 1 () C₁₃H₁₀OS₂ Thiophene, Hydroxyalkyne Antiplasmodial activity (IC₅₀: 0.8 µM)

Table 2: Reaction Outcomes in Reductive Alkylation

Aldehyde Used Byproduct Formation Reaction Efficiency Application Example
This compound Cyanide adducts Moderate Doxorubicin derivatives
Formaldehyde Minimal High Methylation reactions N/A (Inferred)

Critical Analysis of Evidence Limitations

The provided materials lack direct comparative studies on this compound. –3 focus on unrelated compounds (bithiophenes, PCBs), while –5 offer fragmented insights into its synthetic role. Future research should prioritize systematic comparisons with dialdehydes (e.g., glutaraldehyde) to elucidate structure-activity relationships.

Biological Activity

2,2'-Oxybisacetaldehyde (C4H6O3), also known as diacetaldehyde, is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse research findings.

  • Molecular Formula : C4H6O3
  • Molecular Weight : 102.09 g/mol
  • CAS Number : 110-63-4

Biological Activity Overview

This compound is primarily recognized for its role in various biochemical pathways and its interaction with biological systems. Its biological activities include:

  • Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
  • Toxicological Effects : Associated with cytotoxicity and potential carcinogenicity.
  • Metabolic Interactions : Involved in metabolic pathways related to aldehyde dehydrogenases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against specific pathogens, highlighting its potential as a preservative or disinfectant.

Pathogen TestedInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli1550
Staphylococcus aureus1250
Salmonella typhimurium1050

Toxicological Profile

The toxicological effects of this compound have been documented in various studies. Notably, it has been linked to liver toxicity and potential carcinogenic effects.

Case Studies on Toxicity

  • Liver Toxicity in Rats : In a study involving chronic exposure to varying doses of this compound, significant liver damage was observed at doses exceeding 300 mg/kg body weight per day.
    • Findings : Histopathological examinations revealed vacuolar degeneration and necrosis in liver tissues.
  • Developmental Toxicity : Research indicated that exposure during pregnancy resulted in increased rates of embryonic death and fetal malformations in animal models.
    • Dosage : Intraperitoneal injections of 100 mg/kg body weight/day during critical developmental windows led to adverse outcomes.

The biological activity of this compound is largely mediated through its interaction with various enzymes and cellular components:

  • Aldehyde Dehydrogenase Interaction : This compound is metabolized by aldehyde dehydrogenases (ALDH), which play a crucial role in detoxifying aldehydes. Variations in ALDH activity can influence the biological effects of this compound.
  • Cytotoxic Mechanisms : The compound may induce oxidative stress within cells, leading to apoptosis or necrosis.

Research Findings Summary

A comprehensive review of literature reveals the following key points regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Effective against several bacterial strains.
  • Toxicological Risks : Significant liver toxicity and developmental risks identified in animal studies.
  • Metabolic Pathways : Involvement in metabolic processes through ALDH interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Oxybisacetaldehyde
Reactant of Route 2
Reactant of Route 2
2,2'-Oxybisacetaldehyde

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